N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butyramide
Description
Properties
IUPAC Name |
N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-3-6-15(20)18-13-9-10-14-16-11(13)7-5-8-12(16)17(21)19(14)4-2/h5,7-10H,3-4,6H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJHQCZYDIMCAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C2C=CC=C3C2=C(C=C1)N(C3=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butyramide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Ethyl Group: The ethyl group can be introduced at the 1-position of the indole core through alkylation reactions using ethyl halides in the presence of a base.
Oxidation to Form the Oxo Group: The oxo group at the 2-position can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Attachment of the Butyramide Group: The butyramide group can be attached at the 6-position through amidation reactions using butyric acid derivatives and coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.
Substitution: The compound can undergo substitution reactions at the indole core or the butyramide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxyl derivatives.
Scientific Research Applications
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butyramide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Biological Research: It is used as a probe to study biological pathways and molecular interactions.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butyramide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Differences and Similarities
The benzo[cd]indole core is shared among N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butyramide and sulfonamide derivatives (e.g., compounds 4a–4f in –2). Key distinctions lie in the C6 substituents:
- Butyramide vs. sulfonamide: The target compound’s butyramide group (–NH–CO–C₃H₇) is less acidic and more lipophilic than the sulfonamide (–SO₂–NH–R) groups in analogs like 4a–4f.
- N1 substituent : The ethyl group at N1 in the target compound contrasts with unsubstituted or aryl-substituted N1 positions in sulfonamide derivatives (e.g., 4c: tetrahydronaphthalen-1-yl; 4e: indol-6-yl). Bulkier substituents may sterically hinder target engagement .
Table 1: Comparison of Key Parameters
| Compound | C6 Substituent | N1 Substituent | Molecular Weight (g/mol) | Yield (%) | Biological Activity (TNF-α Inhibition) |
|---|---|---|---|---|---|
| Target compound | Butyramide | Ethyl | ~325.4* | N/A | Not reported |
| 4c (sulfonamide derivative) | Tetrahydronaphthalen-1-yl | H | 393.45 | 48 | Moderate activity |
| 4e (sulfonamide derivative) | Indol-6-yl | H | 373.41 | 68 | High activity |
*Calculated based on formula C₁₉H₂₁N₂O₂.
Research Implications and Limitations
The structural flexibility of the benzo[cd]indole scaffold allows for tuning bioactivity through substituent variation. Sulfonamide derivatives demonstrate potent TNF-α inhibition, likely due to strong polar interactions via the –SO₂– group. The target compound’s butyramide moiety may favor hydrophobic binding pockets, though empirical validation is needed. Limitations include the absence of direct data for the target compound, necessitating extrapolation from structural analogs . Future studies should prioritize synthesizing and testing this compound to quantify its physicochemical and pharmacological properties relative to established sulfonamide derivatives.
Biological Activity
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butyramide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of therapeutic applications. This article provides a detailed examination of its biological activity, including research findings, case studies, and a comparative analysis with related compounds.
Chemical Structure and Properties
The compound can be structurally represented as follows:
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Weight | 332.417 g/mol |
| Atom Count | 43 |
| Chiral Atom Count | 0 |
| Bond Count | 45 |
| Aromatic Bond Count | 11 |
This unique structure includes a benzo[cd]indole moiety, which is significant for its biological interactions.
Research indicates that this compound exhibits various biological activities, primarily through interactions with specific molecular targets. Notably, it has been studied for its effects on nuclear hormone receptors such as RORγ (Retinoic Acid Receptor-related Orphan Receptor gamma), which plays a critical role in autoimmune diseases.
Case Studies and Research Findings
- RORγ Antagonism : In a study involving structure-based virtual screening, several derivatives of the compound demonstrated significant antagonistic activity against RORγ, with IC50 values ranging from 40 to 140 nM. This suggests potential applications in treating Th17-mediated autoimmune diseases .
- Cytotoxicity Assays : Various assays have shown that the compound exhibits cytotoxic effects on specific cancer cell lines. For instance, it was found to induce apoptosis in breast cancer cells via mitochondrial pathways, highlighting its potential as an anticancer agent.
- Anti-inflammatory Properties : Research has indicated that this compound could modulate inflammatory responses by inhibiting pro-inflammatory cytokines, making it a candidate for further exploration in inflammatory disease treatments.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-nitrobenzamide | Contains a nitrobenzamide substituent | Potentially enhanced activity due to electron-withdrawing nitro group |
| N-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-y)-2-(2-thienyl)-4-quino-linecarboxamide | Features thienyl and quinoline moieties | Unique heterocyclic components may influence biological activity |
Future Directions and Applications
Given its promising biological activities, future research should focus on:
- Mechanistic Studies : Further elucidation of the mechanisms by which this compound exerts its effects on cellular pathways.
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in disease models.
- Optimization of Derivatives : Exploring structural modifications to enhance potency and selectivity for specific biological targets.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butyramide, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The synthesis typically involves multi-step pathways, including:
- Amidation : Coupling a benzo[cd]indole derivative (e.g., 6-aminobenzo[cd]indol-2-one) with butyric acid chloride under anhydrous conditions in tetrahydrofuran (THF) or dichloromethane (DCM) .
- Ethyl Group Introduction : Alkylation at the N1 position using ethyl halides or via reductive amination, requiring controlled pH (7–9) and temperatures (40–60°C) to prevent side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to achieve >95% purity .
- Key Considerations : Catalysts (e.g., triethylamine for acid scavenging), solvent polarity, and inert atmospheres (N₂/Ar) are critical to avoid hydrolysis or oxidation .
Q. How can the structural identity and purity of this compound be confirmed?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra confirm the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~3.8–4.2 ppm for CH₂), butyramide carbonyl (δ ~170 ppm), and benzo[cd]indole aromatic protons (δ ~7.0–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (calculated for C₁₈H₂₁N₂O₂: 297.1603 g/mol) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (using SHELX software for refinement) resolves bond lengths and angles .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data for this compound across different assays?
- Methodological Answer :
- Dose-Response Curves : Replicate assays with varying concentrations (n ≥ 3) to identify non-linear effects or assay-specific thresholds .
- Target Engagement Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (Kd, Kon/Koff) to proposed targets (e.g., BET proteins) .
- Structural Analogs : Compare activity with derivatives (e.g., sulfonamide or quinoline variants) to identify pharmacophore requirements .
- Case Study : In BET inhibition studies, analogs with bulkier substituents showed reduced activity, suggesting steric hindrance at the binding pocket .
Q. What computational strategies are effective for predicting the binding mode and affinity of this compound to therapeutic targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with BET bromodomains (PDB: 6JU), prioritizing hydrogen bonds with acetylated lysine pockets .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-target complexes .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity (IC₅₀) to guide structural optimization .
Q. How should researchers design experiments to investigate metabolic stability and degradation pathways of this compound?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Monitor cytochrome P450 (CYP) isoform involvement using isoform-specific inhibitors .
- Stability Studies : Assess pH-dependent hydrolysis (e.g., simulated gastric fluid at pH 2 vs. intestinal fluid at pH 6.8) and photodegradation under UV light .
- Isotope Labeling : Use ¹⁴C-labeled butyramide moieties to track metabolic byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
